1-METHYLTRYPTAMINE
CAS No.: 7518-21-0
Cat. No.: VC21332048
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7518-21-0 |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 2-(1-methylindol-3-yl)ethanamine |
Standard InChI | InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 |
Standard InChI Key | CAAGZPJPCKMFBD-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)CCN |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)CCN |
CHEMICAL IDENTITY AND STRUCTURE
1-Methyltryptamine (1-MT) is a tryptamine derivative with a methyl group attached to the nitrogen at position 1 of the indole ring system. This structural modification differentiates it from other tryptamine derivatives such as N-methyltryptamine (NMT), which has the methyl group attached to the amino group of the ethylamine side chain .
NOMENCLATURE AND IDENTIFICATION
1-Methyltryptamine is known by several names in scientific literature:
The compound has been assigned the following identifiers:
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CAS Registry Number: 7518-21-0
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Molecular Formula: C₁₁H₁₄N₂
PHYSICAL AND CHEMICAL PROPERTIES
1-Methyltryptamine possesses specific physical and chemical properties that are important for its characterization and handling in research settings.
Table 1: Physical and Chemical Properties of 1-Methyltryptamine
Property | Value |
---|---|
Molecular Weight | 174.24 g/mol |
Boiling Point | 140-170 °C |
Density | 1.09±0.1 g/cm³ (Predicted) |
pKa | 9.72±0.10 (Predicted) |
Physical State | Free base |
Melting Point | Not specified in available data |
Formula | C₁₁H₁₄N₂ |
These properties highlight the compound's basic nature and moderate molecular weight, typical of molecules in the tryptamine class .
PHARMACOLOGICAL PROFILE
1-Methyltryptamine exhibits a distinct pharmacological profile that centers primarily on its interactions with the serotonergic system, though with some notable differences from other tryptamine derivatives.
RECEPTOR INTERACTIONS
Research has characterized 1-methyltryptamine's receptor binding profile and activity:
Table 2: Receptor Binding and Activity Data
Parameter | Value | Target |
---|---|---|
Ki (Binding Affinity) | 473 nM | Serotonin 5-HT₂ₐ receptor |
EC₅₀ (Potency) | 209-4,560 nM | Serotonin 5-HT₂ₐ receptor activation |
Emax (Efficacy) | 55-99% | Maximum response at 5-HT₂ₐ receptor |
EC₅₀ (Serotonin Release) | 53.1 nM | Serotonin releasing activity |
EC₅₀ (Norepinephrine/Dopamine Release) | >10,000 nM | Inactive at releasing norepinephrine and dopamine |
These values demonstrate that 1-methyltryptamine functions as a serotonin 5-HT₂ₐ receptor agonist with moderate binding affinity and variable potency. Additionally, it serves as a selective serotonin releasing agent with minimal activity on other monoamine systems .
COMPARATIVE PHARMACOLOGY
When compared to its parent compound tryptamine, 1-methyltryptamine shows significantly reduced affinity and potency at the serotonin 5-HT₂ₐ receptor:
Table 3: Comparison with Tryptamine
Compound | 5-HT₂ₐ Ki | 5-HT₂ₐ EC₅₀ | 5-HT₂ₐ Emax | 5-HT Release EC₅₀ | NE Release EC₅₀ | DA Release EC₅₀ |
---|---|---|---|---|---|---|
1-Methyltryptamine | 473 nM | 209-4,560 nM | 55-99% | 53.1 nM | >10,000 nM | >10,000 nM |
Tryptamine | 13.1 nM | 7.36-99 nM | 101-104% | 32.6 nM | 716 nM | 164 nM |
This comparison reveals that methylation at position 1 of the indole ring dramatically reduces serotonin receptor affinity and efficacy while maintaining selective serotonin releasing capabilities .
STRUCTURE-ACTIVITY RELATIONSHIPS
The position of methylation on the tryptamine scaffold significantly impacts pharmacological activity, making 1-methyltryptamine distinct from other methylated tryptamine derivatives.
EFFECT OF 1-POSITION SUBSTITUTION
Research has established that substitution at the 1-position of the indole ring in tryptamines generally reduces their affinity and potency at serotonin receptors. This pattern is consistent across several analogs:
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1-Methyltryptamine shows dramatically reduced 5-HT₂ₐ receptor affinity compared to tryptamine
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1-Methylserotonin demonstrates reduced activity compared to serotonin
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1-Isopropyl-5-methoxytryptamine exhibits decreased potency compared to 5-methoxytryptamine
This consistent reduction in serotonergic activity with 1-position substitution represents an important structure-activity relationship in the tryptamine class of compounds.
RESEARCH STATUS AND APPLICATIONS
The current research status of 1-methyltryptamine is limited compared to more extensively studied tryptamine derivatives.
RELATED COMPOUNDS
1-Methyltryptamine belongs to a larger family of 1-substituted tryptamines that includes several other compounds of research interest:
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1-Methylpsilocin
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Lespedamine (1-methoxy-DMT)
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1-Propyl-5-MeO-AMT
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O-4310 (1-isopropyl-6-fluoropsilocin)
These related compounds form part of the broader investigation into tryptamine derivatives and their neurochemical properties.
CHEMICAL AVAILABILITY AND SYNTHESIS
1-Methyltryptamine is available through specialized chemical suppliers for research purposes.
ANALYTICAL IDENTIFICATION
Analytical methods for the identification and quantification of 1-methyltryptamine involve various instrumental techniques.
SPECTROSCOPIC IDENTIFICATION
While specific spectroscopic data for 1-methyltryptamine is limited in the provided sources, similar tryptamine compounds are typically characterized using:
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared spectroscopy
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Ultraviolet-visible spectroscopy
These methods allow for the unambiguous identification of the compound and assessment of its purity in research settings.
Unlike some other tryptamine derivatives such as N-methyltryptamine (which occurs naturally in certain plants and has been detected in human samples), 1-methyltryptamine does not appear to be widely documented as a naturally occurring compound based on the available search results. The Human Metabolome Database (HMDB) entry referenced in the search results appears to be for N-methyltryptamine rather than 1-methyltryptamine .
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